molecular formula C16H12Cl2N2OS B12159709 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B12159709
M. Wt: 351.2 g/mol
InChI Key: ASPURBMHBFWNLD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with a 2,4-dichlorophenyl group and a 2-methoxyphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

    Formation of the Thiazole Ring: The reaction between 2,4-dichlorophenyl isothiocyanate and 2-methoxyaniline in the presence of a base such as triethylamine can lead to the formation of the thiazole ring.

    Introduction of Substituents: The resulting intermediate can then be subjected to further reactions to introduce the 2,4-dichlorophenyl and 2-methoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Similar in structure but with a pyridinyl group instead of a thiazole ring.

    (2,4-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone: Contains a piperazine ring instead of a thiazole ring.

Uniqueness

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2OS/c1-21-15-5-3-2-4-13(15)19-16-20-14(9-22-16)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,20)

InChI Key

ASPURBMHBFWNLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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